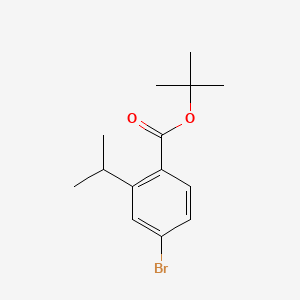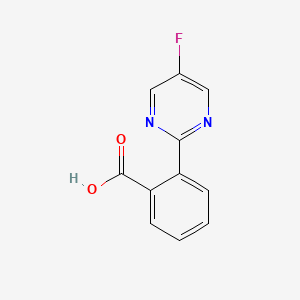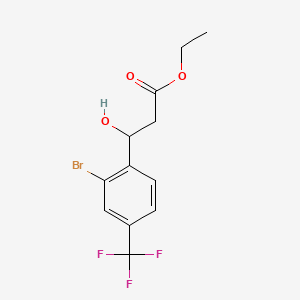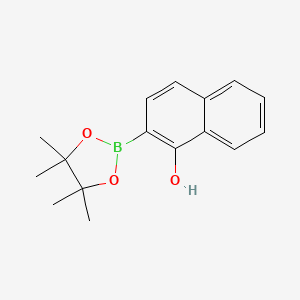
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-1-OL is an organic compound that features a boronic ester group attached to a naphthol moiety. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-1-OL typically involves the reaction of naphthol with a boronic ester precursor. One common method is the reaction of naphthol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Analyse Des Réactions Chimiques
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-1-OL undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can yield dihydronaphthol derivatives.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-1-OL has several scientific research applications:
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its naphthol moiety, which exhibits fluorescence.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: It is used in the production of advanced materials, including polymers and electronic materials.
Mécanisme D'action
The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-1-OL involves its ability to form stable boron-oxygen bonds. This property is exploited in cross-coupling reactions where the boronic ester group reacts with halides to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application, such as the formation of fluorescent probes or pharmaceuticals .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-1-OL include:
Phenylboronic acid pinacol ester: Used in similar cross-coupling reactions but lacks the naphthol moiety.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boronic ester used in organic synthesis with different electronic properties due to the fluorine and pyridine groups.
The uniqueness of this compound lies in its combination of the boronic ester group with the naphthol moiety, providing both reactivity and fluorescence properties.
Propriétés
Numéro CAS |
2028288-80-2 |
|---|---|
Formule moléculaire |
C16H19BO3 |
Poids moléculaire |
270.1 g/mol |
Nom IUPAC |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-ol |
InChI |
InChI=1S/C16H19BO3/c1-15(2)16(3,4)20-17(19-15)13-10-9-11-7-5-6-8-12(11)14(13)18/h5-10,18H,1-4H3 |
Clé InChI |
AIAZNVUMKZPATJ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


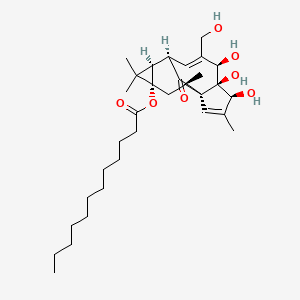
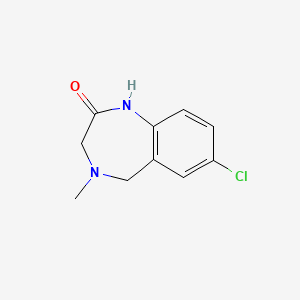
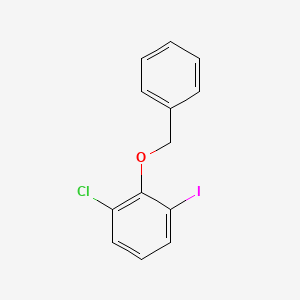
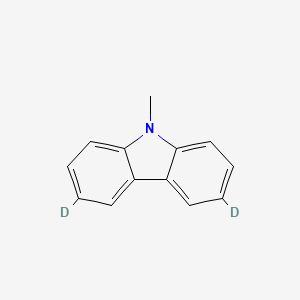
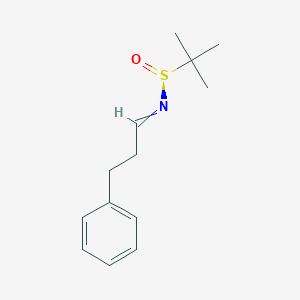
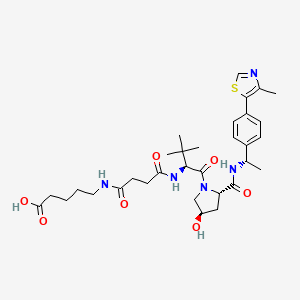
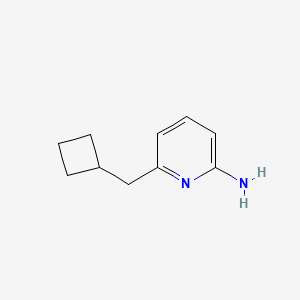
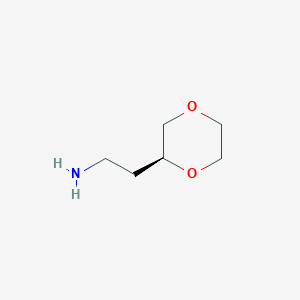
![6-Bromo-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B14030484.png)

